1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid
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Overview
Description
The compound 1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This molecule combines unique structural features from multiple functional groups, contributing to its distinctive chemical behavior and possible applications in pharmaceuticals, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid can be synthesized through multi-step organic synthesis methods. Typically, the synthesis starts with the preparation of the pyrrole ring, followed by functional group modifications such as ethoxycarbonylation and sulfonylation. The final step involves the formation of the piperidine ring and the introduction of the carboxylic acid group. Precise reaction conditions, including temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound requires optimization of reaction parameters to maximize efficiency and cost-effectiveness. Scalable synthetic routes often involve continuous flow processes, advanced catalytic systems, and rigorous purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions due to its diverse functional groups. Key reaction types include:
Oxidation: : Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: : Conversion to less oxidized forms through the removal of oxygen or addition of hydrogen.
Substitution: : Replacement of specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Application of hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: : Employing nucleophiles or electrophiles under appropriate conditions to achieve the desired transformations.
Major Products
The reactions of 1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid typically lead to a variety of products, such as oxidized derivatives, reduced forms, and substituted analogs. Each product exhibits distinct chemical properties, contributing to the compound's versatility in scientific research.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new synthetic methodologies.
Biology
Biological research leverages this compound for studying enzyme interactions, metabolic pathways, and biological activity. Its diverse functional groups enable binding to different biological targets, making it useful in biochemical assays and molecular biology studies.
Medicine
The compound's potential pharmacological properties make it a candidate for drug development. Researchers investigate its efficacy in modulating specific biological pathways, aiming to discover new therapeutic agents for various diseases.
Industry
Industrial applications of 1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid include its use as an intermediate in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique chemical reactivity is harnessed for developing new industrial processes and products.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes, receptors, and proteins. These interactions trigger a cascade of biochemical events, modulating various cellular pathways. Detailed studies aim to elucidate the precise molecular mechanisms by which the compound exerts its effects, contributing to our understanding of its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid can be compared to similar compounds, such as:
1-{[4-(methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid: : Differing in the ester group (methoxycarbonyl vs. ethoxycarbonyl).
1-{[4-(ethoxycarbonyl)-1,2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid: : Differing in the methyl substitution pattern on the pyrrole ring.
Uniqueness
The specific combination of ethoxycarbonyl and sulfonyl groups in this compound confers unique chemical properties, distinguishing it from its analogs
This compound's distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines. Continued research on its properties and applications promises to unveil new insights and innovations.
Properties
IUPAC Name |
1-(4-ethoxycarbonyl-1,2,5-trimethylpyrrol-3-yl)sulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-5-24-16(21)13-10(2)17(4)11(3)14(13)25(22,23)18-8-6-7-12(9-18)15(19)20/h12H,5-9H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEYEJBUAVYPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1S(=O)(=O)N2CCCC(C2)C(=O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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